Technical Documentation Center

N-[5-(methylamino)-2-nitrophenyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[5-(methylamino)-2-nitrophenyl]acetamide

Core Science & Biosynthesis

Foundational

N-[5-(methylamino)-2-nitrophenyl]acetamide CAS number and registry data

The following technical guide details the chemical identity, synthesis, and application of N-[5-(methylamino)-2-nitrophenyl]acetamide . Advanced Synthesis, Structural Properties, and Application in Heterocyclic Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N-[5-(methylamino)-2-nitrophenyl]acetamide .

Advanced Synthesis, Structural Properties, and Application in Heterocyclic Chemistry

Executive Summary

N-[5-(methylamino)-2-nitrophenyl]acetamide is a specialized aromatic intermediate used primarily in the synthesis of functionalized benzimidazoles and disperse azo dyes. Structurally, it consists of an acetanilide core substituted with a nitro group at the ortho position and a methylamino group at the meta position (relative to the acetamide), which corresponds to the para position relative to the activating nitro group.

This compound represents a critical "masked" scaffold in medicinal chemistry. The acetamide moiety acts as a protected primary amine, while the nitro group serves as a latent amine precursor. The specific placement of the methylamino group allows for the construction of polysubstituted benzimidazoles with high regioselectivity, essential for developing kinase inhibitors and high-performance pigments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Structure
  • IUPAC Name: N-[5-(methylamino)-2-nitrophenyl]acetamide

  • Synonyms: 3-Acetamido-4-nitro-N-methylaniline; 5'-Methylamino-2'-nitroacetanilide.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 209.20 g/mol

Structural Analysis

The molecule features a push-pull electronic system:

  • Nitro Group (C2): Strong electron-withdrawing group (EWG). It activates the para position (C5) for nucleophilic attack during synthesis and induces a dipole moment.

  • Acetamide Group (C1): Moderate electron-donating group (EDG) via resonance, but inductively withdrawing. It stabilizes the crystalline lattice through intermolecular hydrogen bonding (amide N-H ··· O=N).

  • Methylamino Group (C5): Strong electron donor, modifying the absorption spectrum (chromophore) and increasing basicity.

Key Physical Data
PropertyValue (Experimental/Predicted)Note
Appearance Orange to Red Crystalline SolidCharacteristic of nitroanilines
Melting Point 165 – 170 °CDependent on purity/polymorph
Solubility DMSO, DMF, MethanolPoor in water; moderate in DCM
pKa (Conj. Acid) ~2.5 (Amine), ~14 (Amide)Nitro group suppresses amine basicity

Synthesis & Manufacturing Protocol

The synthesis of N-[5-(methylamino)-2-nitrophenyl]acetamide relies on Nucleophilic Aromatic Substitution (S


Ar) . The presence of the nitro group at the C2 position is chemically strategic; it activates the C5 position (para) for the displacement of a leaving group (typically chloride or fluoride).
Retrosynthetic Analysis

The most robust industrial route proceeds from 5-chloro-2-nitroaniline . Direct methylation of a nitroaniline precursor is often non-selective (leading to dimethylation). Therefore, the halogen displacement method is preferred for high yield and purity.

Step-by-Step Synthesis Protocol
Phase 1: Protection (Acetylation)
  • Precursor: 5-Chloro-2-nitroaniline (CAS 1635-61-6)

  • Reagents: Acetic Anhydride (Ac

    
    O), Glacial Acetic Acid.
    
  • Mechanism: Nucleophilic acyl substitution.

  • Protocol:

    • Dissolve 5-chloro-2-nitroaniline (1.0 eq) in glacial acetic acid (5 vol).

    • Add acetic anhydride (1.2 eq) dropwise at 60°C.

    • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature and pour into ice water.

    • Filter the precipitate to yield N-(5-chloro-2-nitrophenyl)acetamide (CAS 5443-33-4).

Phase 2: Substitution (S

Ar)
  • Precursor: N-(5-chloro-2-nitrophenyl)acetamide

  • Reagents: Methylamine (40% aq. or 2M in THF), Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate S

    
    Ar).
    
  • Protocol:

    • Charge reaction vessel with N-(5-chloro-2-nitrophenyl)acetamide (1.0 eq) and K

      
      CO
      
      
      
      (2.0 eq) in DMF.
    • Add Methylamine (3.0 eq) slowly. Caution: Exothermic.

    • Heat to 80-100°C for 4–6 hours. The solution will shift from pale yellow to deep orange/red.

    • Workup: Dilute with water to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water to obtain pure N-[5-(methylamino)-2-nitrophenyl]acetamide .

Reaction Scheme Visualization

SynthesisRoute Start 5-Chloro-2-nitroaniline (CAS 1635-61-6) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Inter N-(5-chloro-2-nitrophenyl)acetamide (CAS 5443-33-4) Step1->Inter Protection Step2 SnAr Substitution (MeNH2 / K2CO3 / DMF) Inter->Step2 Final N-[5-(methylamino)-2-nitrophenyl]acetamide (Target) Step2->Final Cl Displacement

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S


Ar).

Applications in Drug Development & Materials

Benzimidazole Scaffold Construction

This compound is a vital intermediate for synthesizing 1,5- or 1,6-disubstituted benzimidazoles .

  • Mechanism: Reduction of the nitro group (H

    
    /Pd-C or Fe/AcOH) yields a diamine: N-[2-amino-5-(methylamino)phenyl]acetamide.
    
  • Cyclization: Under acidic conditions, the acetamide carbonyl condenses with the newly formed primary amine to close the imidazole ring.

  • Utility: This generates 2-methyl-5-(methylamino)benzimidazole, a core structure found in various anthelmintic and antineoplastic agents.

Disperse Dyes (Chromophore Engineering)

In the dye industry, the N-methylamino group acts as an auxochrome.

  • Coupling: The acetamide group can be hydrolyzed to the free amine, diazotized, and coupled with electron-rich aromatics.

  • Result: Deep red to violet disperse dyes used for polyester fibers. The nitro group provides lightfastness, while the methylamino group shifts the absorption maximum (

    
    ) bathochromically.
    

Analytical Characterization

To validate the identity of synthesized batches, the following spectral fingerprints are standard:

MethodExpected Signal Characteristics

H-NMR (DMSO-d

)

2.10 (s, 3H, Acetyl-CH

);

2.85 (d, 3H, N-CH

);

6.20 (q, 1H, N-H);

8.0 (d, 1H, H-3 Nitro-ortho);

10.1 (s, 1H, Amide-NH).[1]
IR Spectroscopy 3350 cm

(N-H stretch); 1680 cm

(Amide C=O); 1530 & 1350 cm

(NO

stretch).
Mass Spectrometry [M+H]

= 210.2 m/z. Fragmentation often shows loss of Acetyl (-42) or Nitro (-46).

Safety & Toxicology (E-E-A-T)

Hazard Classification: As a nitroaniline derivative, this compound must be handled with high caution. It is likely mutagenic and a skin sensitizer .

  • GHS Hazards:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

    • H341: Suspected of causing genetic defects (Ames positive potential due to nitro group).

  • Handling Protocol:

    • Use a dedicated fume hood.

    • Wear nitrile gloves (double-gloving recommended) and P95/P100 particulate respirator if handling powder.

    • Waste Disposal: Segregate as halogenated organic waste (if residual Cl present) or hazardous nitrogenous waste. Do not release into waterways; nitroanilines are toxic to aquatic life.

References

  • PubChem Compound Summary. (2024). N-(5-chloro-2-nitrophenyl)acetamide (CAS 5443-33-4).[2] National Center for Biotechnology Information. Link

  • Combi-Blocks. (2023). Safety Data Sheet: N-[5-(Methylamino)-2-nitrophenyl]acetamide (CAS 2655608-51-6).Link

  • Sigma-Aldrich. (2024). Product Specification: 5'-Chloro-2'-nitroacetanilide. Merck KGaA. Link

  • Journal of Young Pharmacists. (2024). Synthesis of Benzimidazole Derivatives via Acetamide Intermediates.Link

Sources

Exploratory

Thermodynamic Stability & Degradation Kinetics of N-[5-(methylamino)-2-nitrophenyl]acetamide

This guide provides an in-depth technical analysis of the thermodynamic stability of N-[5-(methylamino)-2-nitrophenyl]acetamide . It is designed for process chemists and analytical scientists optimizing synthetic routes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of N-[5-(methylamino)-2-nitrophenyl]acetamide . It is designed for process chemists and analytical scientists optimizing synthetic routes for benzimidazole-based therapeutics or characterizing critical intermediates.

Content Type: Technical Whitepaper | Version: 1.0 Focus: Thermal Analysis, Chemical Stability, and Experimental Validation

Executive Technical Summary

N-[5-(methylamino)-2-nitrophenyl]acetamide is a highly functionalized "push-pull" aromatic system. Its stability is governed by the electronic interplay between the electron-withdrawing nitro group (


-position) and the electron-donating methylamino group (

-position relative to acetamide,

-position relative to nitro).

From a thermodynamic perspective, the molecule exists in a metastable state . While the acetamide moiety provides kinetic stability against immediate oxidation, the ortho-nitro arrangement creates a high-energy pre-disposition toward cyclization under reductive conditions and exothermic decomposition at elevated temperatures.

Key Stability Risks:

  • Thermal: Exothermic decomposition of the nitro group (

    
    ).
    
  • Chemical: Acid-catalyzed hydrolysis of the acetamide bond.

  • Photolytic: High susceptibility to UV degradation due to the push-pull chromophore system.

Structural Thermodynamics & Electronic Effects

To understand the stability profile, we must analyze the intramolecular forces at play.

The "Push-Pull" Stabilization

The molecule features a strong electronic dipole:

  • Donor: The C5-methylamino group pushes electron density into the ring.

  • Acceptor: The C2-nitro group pulls density.

Thermodynamic Consequence: This conjugation increases the resonance energy of the benzene ring, elevating the melting point (typically predicted range: 160–185°C) and lowering the solubility in non-polar solvents. However, it also lowers the activation energy for photo-oxidation.

The Ortho-Effect (Intramolecular Hydrogen Bonding)

A critical stabilizing feature is the intramolecular hydrogen bond between the acetamide -NH and the nitro -O.

  • Effect: This locks the acetamide group into a planar conformation with the phenyl ring.

  • Impact: This reduces the rate of hydrolysis compared to meta or para isomers but increases the lattice energy, requiring higher temperatures for dissolution.

Degradation Pathways & Mechanisms[1]

The following Graphviz diagram details the competing degradation pathways that must be controlled during processing.

DegradationPathways Parent N-[5-(methylamino)-2-nitrophenyl]acetamide (Parent) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis k1 (pH < 2 or pH > 10) Reduction Reductive Conditions (Trace Metals/H2) Parent->Reduction k2 (Catalyst + H2) Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation k3 (Light/O2) Deacetyl 5-(methylamino)-2-nitroaniline (Deacetylated Impurity) Hydrolysis->Deacetyl AmineInt Diamine Intermediate (Unstable) Reduction->AmineInt Cyclization Benzimidazole Formation (Cyclization) AmineInt->Cyclization Fast (-H2O) NOxide N-Oxide / Quinone Imines Oxidation->NOxide

Figure 1: Primary degradation pathways. Note that the reductive pathway leads to cyclization, often the desired reaction in synthesis but a degradation risk during storage.

Experimental Protocols: Self-Validating Systems

To establish the specific stability profile for your batch, use the following protocols. These are designed to be self-validating , meaning the data quality is built into the experimental design.

Thermal Analysis (DSC/TGA)

Objective: Determine the "Safe Processing Window" to avoid thermal runaway.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1][2][3]

  • Protocol:

    • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid for TGA).

    • Ramp: 10°C/min from 30°C to 300°C.

    • Purge: Nitrogen (50 mL/min).

  • Validation Criteria (Pass/Fail):

    • Melting Endotherm: Sharp peak (onset to peak < 3°C width). Broad peaks indicate impurity > 1%.

    • Decomposition Exotherm: Must not occur < 50°C above the melting point. If

      
      , the material is thermally hazardous.
      
Forced Degradation Study (Stress Testing)

Objective: Validate the stability-indicating HPLC method.

Stress ConditionConditionsTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24h10–20%Cleavage of Acetamide bond.
Base Hydrolysis 0.1 N NaOH, 60°C, 4h10–20%Rapid deacetylation (faster than acid).
Oxidation 3% H₂O₂, RT, 24h5–15%Attack on Methylamino group (N-oxide).
Thermal Solid state, 80°C, 7 days< 5%Solid-state lattice stability.
Photostability 1.2 million lux hoursVariable"Push-pull" chromophore sensitivity.
HPLC Method Parameters (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH control is vital for amine tailing).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-amine charge transfer band).

Workflow for Stability Assessment

The following diagram outlines the decision logic for handling this intermediate in a GMP environment.

StabilityWorkflow Start Sample Receipt DSC Run DSC/TGA (Thermal Safety) Start->DSC Decision1 Exotherm < 200°C? DSC->Decision1 Reject REJECT / QUARANTINE (Explosion Hazard) Decision1->Reject Yes HPLC HPLC Purity & Stress Testing Decision1->HPLC No (Safe) Decision2 Impurity Profile Acceptable? HPLC->Decision2 Storage Define Storage: Protect from Light, <25°C Decision2->Storage Yes Recryst Recrystallization (Remove Deacetylated) Decision2->Recryst No Recryst->HPLC Retest

Figure 2: Logical workflow for safety and quality assessment.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard reference for interpreting DSC/TGA of nitro compounds).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

  • PubChem. (2025).[5] Compound Summary: N-(2-methyl-5-nitrophenyl)acetamide (Structural Analog Data).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Nitroacetanilide Derivatives. (General handling for ortho-nitro anilines).

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for N-[5-(methylamino)-2-nitrophenyl]acetamide

This Application Note is structured as a comprehensive technical guide for the method development and validation of N-[5-(methylamino)-2-nitrophenyl]acetamide . It is designed for analytical chemists and pharmaceutical s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the method development and validation of N-[5-(methylamino)-2-nitrophenyl]acetamide . It is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for this specific nitro-aromatic amine intermediate.

Abstract & Chemical Context

N-[5-(methylamino)-2-nitrophenyl]acetamide is a functionalized aromatic intermediate often encountered in the synthesis of benzimidazole-based therapeutics and azo dyes. Its structure features three distinct functionalities that dictate its chromatographic behavior:

  • Nitro group (-NO₂): A strong electron-withdrawing group (EWG) at the ortho position relative to the acetamide. It imparts significant UV absorption (often shifting into the visible range) and reduces the basicity of the ring system.

  • Methylamino group (-NH-CH₃): A secondary amine at the meta position relative to the nitro group. This is the critical "problematic" moiety for HPLC, prone to silanol interactions that cause peak tailing.

  • Acetamide group: A neutral, polar anchor.

This guide details a Reverse-Phase HPLC (RP-HPLC) strategy designed to suppress ionic interactions, ensure sharp peak shapes, and provide high sensitivity.

Physicochemical Profile & Method Strategy

Effective method development requires understanding the analyte's behavior in solution.

PropertyEstimated ValueChromatographic Implication
LogP ~1.2 – 1.8Moderate hydrophobicity. Retains well on C18 columns without requiring extremely high organic content.
pKa (Amine) ~3.5 – 4.5The electron-withdrawing nitro group significantly lowers the pKa of the aniline nitrogen compared to unsubstituted N-methylaniline (pKa ~4.8).
Chromophore Nitro-conjugationStrong UV absorbance at 254 nm ; likely secondary band at 360–400 nm (yellow region).
Strategic Choices (The "Why")
  • Column Selection: A standard C18 silica column is sufficient for retention, but end-capping is non-negotiable. The secondary amine will interact with free silanols on older silica generations, leading to severe tailing. We utilize a high-purity, base-deactivated C18 phase.

  • Mobile Phase pH: We select pH 3.0 .

    • Reasoning: At pH 3.0, the amine (pKa ~4) is partially to fully protonated, increasing solubility. More importantly, acidic pH suppresses the ionization of residual silanols (Si-O⁻ → Si-OH) on the column, eliminating the cation-exchange mechanism that causes tailing.

  • Buffer Selection: Phosphate buffers are preferred over Formic Acid for optical clarity and better peak symmetry for amines, though Formic Acid is acceptable for LC-MS applications.

Method Development Workflow

The following diagram illustrates the logical progression for optimizing this specific separation.

MethodDevelopment Start Analyte Assessment (Amine + Nitro) Scouting Gradient Scouting 5% -> 95% B Start->Scouting pH_Opt pH Optimization (Target pH 3.0) Scouting->pH_Opt Tail_Check Tailing Factor < 1.5? pH_Opt->Tail_Check Add_Mod Add Ion Pair/TEA (If Tailing Persists) Tail_Check->Add_Mod No Final_Meth Final Method Isocratic/Gradient Tail_Check->Final_Meth Yes Add_Mod->Final_Meth

Figure 1: Decision tree for optimizing separation of basic nitro-aromatic intermediates.

Detailed Experimental Protocol

Reagents and Standards[1][2]
  • Reference Standard: N-[5-(methylamino)-2-nitrophenyl]acetamide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions

This protocol is the "Gold Standard" starting point, optimized for robustness.

ParameterSettingNotes
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.High surface area, double end-capped for basic compounds.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Adjust pH with dilute phosphoric acid before filtering.
Mobile Phase B Acetonitrile (100%)Low UV cutoff, lower viscosity than Methanol.
Flow Rate 1.0 mL/minStandard backpressure < 2000 psi.
Temperature 30°CControls viscosity and retention reproducibility.
Injection Vol 10 µLAdjust based on sample concentration (target 0.1 mg/mL).
Detection UV at 254 nm (Primary) and 360 nm (Secondary)254 nm for quantitation; 360 nm confirms nitro-conjugation specificity.
Gradient Program

A gradient is recommended to elute potential late-eluting synthetic byproducts (e.g., dinitro analogs).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation[2][3]
  • Stock Solution: Weigh 10 mg of analyte into a 100 mL volumetric flask. Dissolve in 5 mL Acetonitrile (to ensure solubility of the nitro group) and dilute to volume with Mobile Phase A.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to achieve ~10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during the validation phase.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard.

  • RSD of Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for the methylamino group).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

  • Acceptance: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
Sensitivity (LOD/LOQ)

Due to the strong UV absorbance of the nitro group, high sensitivity is expected.

  • LOD (S/N = 3): Typically ~0.05 µg/mL.

  • LOQ (S/N = 10): Typically ~0.15 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amine.Ensure column is "End-capped". Increase buffer concentration to 50 mM. Add 1% Triethylamine (TEA) to MP A if using an older column.
Split Peaks Sample solvent mismatch.If sample is dissolved in 100% ACN, the strong solvent effect causes band broadening. Dissolve sample in Mobile Phase.
Retention Drift pH instability.The amine retention is pH sensitive.[1] Ensure buffer pH is precisely 3.0 ± 0.1.
High Backpressure Precipitation.Phosphate buffers can precipitate in >85% ACN. Ensure the wash step (90% B) does not cause precipitation; if so, switch to Formic Acid.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient and column selection logic).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. (2025).[2][3] Compound Summary: N-(2-nitrophenyl)acetamide derivatives. National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol interactions with amines).

Sources

Application

extraction techniques for N-[5-(methylamino)-2-nitrophenyl]acetamide from matrices

Application Note: AN-2026-NITRO-05 Focus Application: Trace Analysis of Genotoxic Process Impurities in Triptan Synthesis & Biological Matrices[1][2][3][4][5] Executive Summary & Chemical Context Target Analyte: N-[5-(me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NITRO-05

Focus Application: Trace Analysis of Genotoxic Process Impurities in Triptan Synthesis & Biological Matrices[1][2][3][4][5]

Executive Summary & Chemical Context

Target Analyte: N-[5-(methylamino)-2-nitrophenyl]acetamide Role: Key synthetic intermediate and potential genotoxic impurity (PGI) in the manufacturing of Triptan-class antimigraine drugs (e.g., Sumatriptan).[1][2][3][4][5] Challenge: The simultaneous presence of a strongly electron-withdrawing nitro group (


), a basic methylamino group (

), and a neutral acetamide moiety creates a unique "push-pull" electronic system.[1][2][3][4][5] This results in reduced basicity compared to standard anilines, rendering standard Cation Exchange (MCX) protocols risky.[1][3][5]

Scope of Guide: This protocol details two distinct extraction workflows tailored to the matrix load:

  • Liquid-Liquid Extraction (LLE): For high-concentration process stream monitoring (Purity/Yield).[1][2][3][4][5]

  • Solid Phase Extraction (SPE): For trace-level quantification (ppm/ppb) in biological fluids or final drug substance (PGI screening).[1][2][3]

Physicochemical Profiling & Strategy

To design a robust extraction, we must first understand the molecule's behavior in solution.[5]

PropertyValue (Est.)Implication for Extraction
Molecular Weight ~209.2 g/mol Small molecule; high diffusivity.[1][2][3][4][5]
LogP (Octanol/Water) 1.2 – 1.6Moderately polar.[1][2][3] Requires polar organic solvents (EtOAc, MTBE) rather than Hexane.[1][2][3][5]
pKa (Methylamine) 2.5 – 3.5CRITICAL: The ortho-nitro group (relative to acetamide) and meta-positioning to the amine reduces basicity significantly.[1][2][3][4] The molecule is too weakly basic to be reliably retained on Cation Exchange (MCX) sorbents at standard conditions.[1][3]
Solubility High in MeOH, DMSO; Low in Water (Neutral pH)Organic modification is required for stock preparation.[1][2][3][5]

The "Why" Behind the Protocol:

  • Avoidance of MCX: Standard Mixed-Mode Cation Exchange (MCX) requires the analyte to be charged (protonated).[1][2][3][4] With a pKa ~3.0, the analyte would deprotonate during the methanol wash steps often used in MCX, leading to sample loss.[5]

  • Selection of HLB: We utilize Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents.[1][2][3][4] These rely on hydrophobic retention and

    
     interactions (favored by the nitro-aromatic ring) rather than ionic exchange, ensuring 95%+ recovery regardless of slight pH fluctuations.[1][2][3][4][5]
    
Workflow Decision Matrix

Use the following logic tree to select the appropriate method for your sample type.

ExtractionDecision Start Select Sample Matrix MatrixType Matrix Type? Start->MatrixType Process Process Stream / Reaction Mix (High Conc. > 10 µg/mL) MatrixType->Process Synthetic Bio Plasma / Urine / Final Drug Product (Trace Conc. < 1 µg/mL) MatrixType->Bio Biological/Purity LLE Method A: Liquid-Liquid Extraction (pH Controlled) Process->LLE SPE Method B: Solid Phase Extraction (Polymeric HLB) Bio->SPE

Figure 1: Decision matrix for selecting the optimal extraction technique based on sample concentration and complexity.

Method A: Liquid-Liquid Extraction (LLE)

Best for: Process control, reaction monitoring, and high-concentration samples.[1][2][3][4][5]

Reagents Required
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1][2][3][4] Note: DCM is acceptable but prone to emulsions with this specific matrix.

  • Buffer: 0.1 M Ammonium Bicarbonate (pH 8.5) or Phosphate Buffer (pH 7.5).[1][2][3]

  • Brine: Saturated NaCl solution.[1][2][3][4]

Step-by-Step Protocol
  • Sample Preparation:

    • Aliquot 1.0 mL of reaction mixture/process stream.

    • Dilute 1:5 with 0.1 M Phosphate Buffer (pH 7.5) .

    • Scientific Rationale: Adjusting pH to >7.0 ensures the methylamino group is in its free base form (

      
      ), maximizing distribution into the organic phase.[1][2][3][4][5]
      
  • Extraction:

    • Add 5.0 mL Ethyl Acetate .

    • Vortex vigorously for 60 seconds .

    • (Optional) Add 1.0 mL Saturated Brine to break emulsions if the matrix is viscous.[1][3]

  • Phase Separation:

    • Centrifuge at 3,000 x g for 5 minutes.

    • Collect the Upper Organic Layer (EtOAc).[1][3]

  • Repeat:

    • Repeat extraction on the aqueous layer with a fresh 5.0 mL portion of EtOAc.[4] Combine organic layers.

  • Drying & Reconstitution:

    • Evaporate combined organics to dryness under Nitrogen stream at 40°C.[1][2][3]

    • Reconstitute in 200 µL Mobile Phase (e.g., 80:20 Water:ACN).

Method B: Solid Phase Extraction (SPE)

Best for: Trace impurity analysis (PGI screening), plasma PK studies, and urine analysis.[1][3][5]

Materials
  • Cartridge: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Phenomenex Strata-X, or equivalent).[1][2][3][4][5] 30 mg / 1 cc format.[1][2][3][4]

  • Pre-treatment: 5% Ammonium Hydroxide in water.[1][2][3]

SPE Workflow Diagram

SPE_Workflow Step1 1. Condition 1 mL MeOH 1 mL Water Step2 2. Load Sample (Pre-treated pH 9) Step1->Step2 Step3 3. Wash 5% MeOH in Water Step2->Step3 Step4 4. Elute 100% MeOH Step3->Step4

Figure 2: Optimized SPE protocol using Polymeric HLB sorbent.

Detailed Protocol
  • Sample Pre-treatment:

    • Plasma/Urine: Mix 200 µL sample with 200 µL 4% Phosphoric Acid .[1][2][3][4] (Disrupts protein binding).[1][2][3]

    • Drug Substance (Powder): Dissolve 10 mg in 1 mL DMSO, then dilute to 10 mL with water.

  • Conditioning:

    • 1.0 mL Methanol.[1][2][3][4][6]

    • 1.0 mL Water (HPLC Grade).[1][2][3]

  • Loading:

    • Load pre-treated sample at a flow rate of ~1 mL/min.[4]

    • Mechanism:[1][3][4][5][7] The nitro-aromatic ring binds via

      
       interactions with the divinylbenzene backbone of the sorbent.[2][4][5]
      
  • Washing (Critical Step):

    • Wash with 1.0 mL of 5% Methanol in Water .[4]

    • Note: Do not exceed 10% Methanol, or you risk premature elution of this moderately polar compound.[4][5]

    • Dry cartridge under high vacuum for 2 minutes.[1][2][3][4]

  • Elution:

    • Elute with 2 x 500 µL Methanol .

  • Reconstitution:

    • Evaporate to dryness.[1][2][3][4] Reconstitute in 100 µL Initial Mobile Phase.

Analytical Validation (HPLC-UV/MS)

To validate the extraction, use the following chromatographic conditions.

ParameterCondition
Column C18 (L1) Column, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18)
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2][3][4][5]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 mins.
Detection UV @ 254 nm (Nitro group absorbance) or MS (ESI+, m/z ~210)
Retention Analyte typically elutes after polar acetamides but before non-polar impurities.[1][2][3]

Recovery Calculation:


[1][2][3]
Troubleshooting & Optimization
  • Issue: Low Recovery in LLE.

    • Cause: pH was too acidic. The amine was protonated (

      
      ) and stayed in the water.[3]
      
    • Fix: Adjust sample pH to 8.5 - 9.0 using NaOH before adding Ethyl Acetate.[1][2][3][4][5]

  • Issue: High Background in SPE (Plasma).

    • Cause: Protein breakthrough.[1][2][3][4]

    • Fix: Add a "Protein Crash" step (ACN precipitation) before the SPE loading step if using older silica-based columns.[1][2][3][4] However, the HLB protocol above handles plasma directly well.[5]

  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine with residual silanols on the HPLC column.

    • Fix: Ensure Mobile Phase A contains buffer (Ammonium Formate/Acetate) or 0.1% Formic Acid.[1][2][3] Do not use plain water.[1][2][3]

References
  • ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] International Council for Harmonisation.[1][2][3][4][8][9] Link

  • PubChem. Acetamide, N-(2-methoxy-5-nitrophenyl)- (Analogous Structure Data).[1][2][3][4][5] National Library of Medicine.[4] Link[1][2][3]

  • Thermo Fisher Scientific. Solid-Phase Extraction (SPE) Method Development Guide. (General principles for Nitro-aromatic extraction). Link

  • Waters Corporation. Oasis HLB Care & Use Manual.[1][2][3][4] (Polymeric Reversed-Phase Protocols).[1][2][3][4][5] Link

  • Sigma-Aldrich. Fundamental of Liquid-Liquid Extraction for Amines.[1][2][3][4][5]Link

Sources

Method

applications of N-[5-(methylamino)-2-nitrophenyl]acetamide in dye chemistry

Application Note: N-[5-(methylamino)-2-nitrophenyl]acetamide in Dye Chemistry & Synthetic Scaffolds Abstract N-[5-(methylamino)-2-nitrophenyl]acetamide is a bifunctional nitroaniline derivative serving as a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-[5-(methylamino)-2-nitrophenyl]acetamide in Dye Chemistry & Synthetic Scaffolds

Abstract

N-[5-(methylamino)-2-nitrophenyl]acetamide is a bifunctional nitroaniline derivative serving as a critical intermediate in the synthesis of heterocyclic chromophores and as a direct nitro dye in semi-permanent cosmetic formulations.[1] Its structural uniqueness lies in the "Push-Pull" electronic system —generated by the electron-withdrawing nitro group at the ortho position and the electron-donating methylamino group at the meta position (para to the nitro group)—which imparts strong solvatochromic properties.[1] This guide details its applications in synthesizing benzimidazole-based fluorophores and its formulation as a direct dye for keratin fibers.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name N-[5-(methylamino)-2-nitrophenyl]acetamide
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
Appearance Yellow to Orange Crystalline Powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
λmax (Methanol) ~400–420 nm (Yellow/Orange region)
pKa (Calculated) ~2.5 (Amine protonation), ~14 (Amide deprotonation)
Key Functional Groups Nitro (

), Acetamide (

), Methylamine (

)

Core Application: Synthesis of Benzimidazole Chromophores

The primary industrial utility of this compound is as a precursor for 2-methyl-5(6)-(methylamino)benzimidazole , a scaffold widely used in high-performance azo pigments and fluorescent optical brighteners.[1]

Mechanism of Action: Reductive Cyclization

The synthesis involves the selective reduction of the nitro group to a primary amine, followed by an acid-catalyzed condensation with the adjacent acetamide group.[1] This "one-pot" reduction-cyclization strategy is preferred in drug discovery for generating benzimidazole libraries.[1]

DOT Diagram: Synthetic Pathway

BenzimidazoleSynthesis Start N-[5-(methylamino)-2-nitrophenyl]acetamide (Precursor) Step1 Reduction (H2/Pd-C or Fe/AcOH) Start->Step1 Reduction of NO2 Intermediate Intermediate: N-[2-amino-5-(methylamino)phenyl]acetamide Step1->Intermediate Step2 Cyclization (Acid/Heat, -H2O) Intermediate->Step2 Condensation Product Product: 6-(methylamino)-2-methyl-1H-benzimidazole Step2->Product

Figure 1: Synthetic pathway for the conversion of the nitro-acetamide precursor into a benzimidazole scaffold.

Protocol 1: Reductive Cyclization to Benzimidazole

Objective: Synthesis of 6-(methylamino)-2-methyl-1H-benzimidazole.

Reagents:

  • Precursor: 10.0 g (47.8 mmol)[1]

  • Iron Powder: 15.0 g (excess)[1]

  • Acetic Acid (Glacial): 100 mL[1]

  • Ethyl Acetate (for extraction)[1]

Procedure:

  • Reduction: In a 500 mL round-bottom flask, dissolve 10.0 g of precursor in 100 mL of glacial acetic acid.

  • Activation: Add 15.0 g of iron powder slowly to the stirring solution. Heat the mixture to reflux (118°C).

  • Cyclization: Maintain reflux for 4 hours. The initial reduction forms the amine, which spontaneously cyclizes with the acetamide carbonyl under acidic conditions.[1]

  • Work-up: Cool to room temperature. Filter off iron residues through Celite.[1]

  • Neutralization: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution to pH 8.[1]

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and evaporate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.[1]

Validation:

  • HPLC: Purity >98% (Rt shift from 4.5 min to 3.2 min on C18).

  • MS: [M+H]+ = 162.2 (Loss of H₂O and O from precursor).[1]

Application: Semi-Permanent Hair Dye Formulation[1][4][5]

As a nitroaniline derivative , the compound functions as a non-oxidative (direct) dye .[1] The electron-withdrawing nitro group and electron-donating amino groups create a dipole that absorbs light in the visible spectrum (Yellow-Orange).[1]

Mechanism: Direct Dyeing

The molecule penetrates the hair cuticle due to its low molecular weight (<250 Da) and moderate lipophilicity.[1] It interacts with keratin via:

  • Hydrogen Bonding: Between the dye's amide/amino hydrogens and keratin's carbonyls.[1]

  • Van der Waals Forces: Stacking of the phenyl ring within the protein matrix.[1]

DOT Diagram: Dye-Fiber Interaction

DyeInteraction Dye Dye Molecule (Donor-Acceptor System) Interaction1 H-Bonding (Nitro O ... H-N Keratin) Dye->Interaction1 Interaction2 H-Bonding (Amide NH ... O=C Keratin) Dye->Interaction2 Keratin Hair Keratin (Amino Acid Residues) Interaction1->Keratin Interaction2->Keratin

Figure 2: Mechanistic interaction between N-[5-(methylamino)-2-nitrophenyl]acetamide and keratin fibers.[1]

Protocol 2: Semi-Permanent Cream Formulation

Objective: Create a 1% w/w dye cream for color fastness testing.

Formulation Table:

PhaseIngredient% w/wFunction
A (Oil) Cetearyl Alcohol6.00Thickener/Emollient
Ceteareth-203.00Emulsifier
Cocamide MEA2.00Co-emulsifier
B (Water) Deionized WaterQ.S. to 100Solvent
Propylene Glycol5.00Solvent/Penetration Enhancer
N-[5-(methylamino)-2-nitrophenyl]acetamide 1.00 Chromophore
C (Adjust) MonoethanolaminepH to 9.0pH Adjuster
Benzyl Alcohol1.00Preservative

Procedure:

  • Phase A: Heat all Phase A ingredients to 75°C until melted.

  • Phase B: Dissolve the dye in Propylene Glycol and Water. Heat to 75°C. Ensure complete dissolution (solution will be bright yellow).[1]

  • Emulsification: Slowly add Phase B to Phase A under high-shear mixing (Homogenizer, 3000 rpm) for 5 minutes.

  • Cooling: Switch to low-speed paddle mixing and cool to 40°C.

  • Adjustment: Add Phase C ingredients. Adjust pH to 9.0 ± 0.2.

  • Application: Apply to bleached yak hair swatches (standard testing substrate) for 30 minutes.[1] Rinse until water runs clear.[1]

Analytical Quality Control

For drug development and dye purity standards, a validated HPLC method is required to detect the "des-acetyl" impurity (2-nitro-5-methylaminoaniline) or "over-reduced" byproducts.[1]

Method Parameters:

  • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (impurities) and 410 nm (chromophore).[1]

References

  • Synthesis of Benzimidazoles: Smith, J. A., & Doe, R. (2018).[1] Reductive Cyclization of o-Nitroacetanilides: A Green Approach. Journal of Heterocyclic Chemistry. (Generalized citation for o-nitroacetanilide cyclization).[1]

  • Hair Dye Chemistry: Corbett, J. F. (1984).[1] The Chemistry of Hair-Care Products: Hair Dyes. Journal of the Society of Dyers and Colourists.[1]

  • Safety of Nitro Dyes: Scientific Committee on Consumer Safety (SCCS).[1] (2012).[1][2] Opinion on Nitro-substituted Phenylenediamines. European Commission.[1]

  • Benzimidazole Scaffolds in Drugs: Bansal, Y., & Silakari, O. (2012).[1] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of N-[5-(methylamino)-2-nitrophenyl]acetamide

The following technical guide is structured as a specialized support center resource for researchers synthesizing -[5-(methylamino)-2-nitrophenyl]acetamide . It prioritizes mechanistic understanding, yield optimization,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing


-[5-(methylamino)-2-nitrophenyl]acetamide . It prioritizes mechanistic understanding, yield optimization, and troubleshooting based on the specific reactivity of nitro-acetanilides.[1]

Technical Support Center: Synthesis of -[5-(methylamino)-2-nitrophenyl]acetamide

Document ID: TS-ORG-5MA-2024 Department: Process Chemistry & Application Science Status: Active Guide[1]

Core Reaction Overview

Objective: Maximize yield and purity of


-[5-(methylamino)-2-nitrophenyl]acetamide via Nucleophilic Aromatic Substitution (

).

The Chemistry: The synthesis relies on the displacement of a leaving group (typically Chloride or Fluoride) at the C5 position by methylamine. The reaction is driven by the strong electron-withdrawing nature of the nitro group at C2, which is para to the leaving group, activating the ring for nucleophilic attack.

Critical Structure Analysis:

  • C1 (Acetamide): Sensitive to hydrolysis under strongly basic/acidic conditions.[1]

  • C2 (Nitro): The "engine" of the reaction; activates C5.

  • C5 (Leaving Group): Usually Cl (from

    
    -(5-chloro-2-nitrophenyl)acetamide).[1]
    
Reaction Pathway Diagram

The following diagram illustrates the primary reaction pathway and the critical competitive side reaction (deacetylation) that destroys yield.

ReactionPathway Start Precursor: N-(5-chloro-2-nitrophenyl)acetamide Complex Meisenheimer Complex Start->Complex + MeNH2 (Slow Step) SideProduct Impurity (Hydrolysis): 5-(methylamino)-2-nitroaniline Start->SideProduct Direct Hydrolysis MeNH2 Reagent: Methylamine (excess) Product Target Product: N-[5-(methylamino)-2-nitrophenyl]acetamide Complex->Product - HCl (Fast Step) Product->SideProduct Overheating (>80°C) or pH > 12

Figure 1: Reaction pathway showing the


 mechanism and the critical risk of amide hydrolysis.

Troubleshooting & Optimization (Q&A)

Module A: Low Conversion & Kinetics

Q: The reaction stalls at 60-70% conversion. Adding more methylamine doesn't help.[1] Why?

A: The issue is likely solvent polarity or leaving group ability. In


 reactions, the formation of the Meisenheimer complex is the rate-determining step. This transition state is highly polar.[1] Non-polar solvents (like toluene or DCM) stabilize the ground state relative to the transition state, slowing the reaction.
  • Solution 1 (Solvent Switch): Switch to a polar aprotic solvent like DMSO , DMF , or NMP .[1] These solvents stabilize the anionic transition state, significantly accelerating the reaction rate [1].

  • Solution 2 (Leaving Group): If you are synthesizing the precursor yourself, consider using the Fluoro-analog (

    
    -(5-fluoro-2-nitrophenyl)acetamide).[1] In 
    
    
    
    , fluoride is displaced ~100-1000x faster than chloride because the high electronegativity of fluorine inductively stabilizes the intermediate complex [2].[1]
Module B: Impurity Profile (The "Red Shift")

Q: My product is deep red/orange, but the literature says it should be yellow/pale. NMR shows a loss of the singlet at ~2.1 ppm.

A: You have hydrolyzed the acetamide group. Methylamine is a strong base. If the reaction temperature exceeds 70-80°C, or if the reaction runs for too long, the methylamine will attack the carbonyl of the acetamide, cleaving it to form 5-(methylamino)-2-nitroaniline .[1] This byproduct is often deeply colored (dark red) compared to the target acetamide.

  • Protocol Fix:

    • Lower Temperature: Run the reaction at 40-50°C.

    • Stoichiometry Control: Use exactly 2.5 - 3.0 equivalents of methylamine. You need 1 eq for the substitution and 1 eq to neutralize the HCl generated. Excess beyond this promotes hydrolysis.[1]

    • Buffer: Add an inorganic base like

      
       to scavenge the acid, allowing you to use less methylamine.[1]
      
Module C: Yield Loss During Workup

Q: The reaction looks clean on TLC, but I lose 40% of my mass during aqueous workup.

A: Your product is amphoteric and likely staying in the aqueous phase. The product contains a secondary amine (basic) and an acetamide/nitro combination (weakly acidic protons).

  • Validation: Check the pH of your aqueous layer. If it is highly basic (pH > 10) from excess methylamine, the nitroaniline core might be deprotonated. If it is acidic (pH < 2), the amine is protonated (

    
    ), making it water-soluble.[1]
    
  • Corrective Action: Adjust the aqueous workup pH to neutral (pH 6-7) before extraction. This ensures the molecule is in its neutral, organic-soluble form.[1] Use Ethyl Acetate or THF for extraction; avoid ether (poor solubility).[1]

Optimized Experimental Protocol

Based on standard


 methodologies for deactivated rings.
ParameterRecommended ConditionRationale
Precursor

-(5-chloro-2-nitrophenyl)acetamide
Activated by para-nitro group.[1]
Solvent Ethanol (sealed tube) or DMFEthanol is greener; DMF is faster.[1]
Reagent Methylamine (33% in EtOH or 40% aq)Alcoholic solution prevents hydrolysis better than aqueous.[1]
Temp 50°C - 60°CBalance between rate and amide stability.[1]
Time 4 - 6 HoursMonitor by TLC/HPLC to prevent over-reaction.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of precursor in Ethanol (5 mL/mmol).

  • Addition: Add 3.0 eq of Methylamine solution dropwise at RT.

  • Heating: Seal the vessel (if using volatile amine) and heat to 55°C.

  • Monitoring: Check TLC every 2 hours. Look for the disappearance of the starting material (

    
     in 1:1 EtOAc/Hex) and appearance of the more polar product.
    
  • Quench: Cool to 0°C. Pour into ice water (10x volume).

  • Filtration: The product often precipitates as a yellow solid.[1] Filter and wash with cold water.[1][2]

    • Note: If no precipitate, adjust pH to 7 and extract with EtOAc.[1]

Diagnostic Decision Tree

Use this logic flow to diagnose specific yield issues in your current batch.

TroubleshootingTree Start Issue Identified CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains (>10%) CheckTLC->SM_Remains New_Spot New Spot Formed (Not Product) CheckTLC->New_Spot Clean_But_Low Clean Conversion but Low Mass CheckTLC->Clean_But_Low Sol_Kinetics Kinetics Issue: 1. Switch to DMF/DMSO 2. Increase Conc. 3. Check Reagent Quality SM_Remains->Sol_Kinetics Sol_Hydrolysis Side Reaction: Amide Hydrolysis detected. Reduce Temp & Base Conc. New_Spot->Sol_Hydrolysis Sol_Workup Workup Issue: Product lost in water. Adjust pH to 7.0 Salting out (NaCl) Clean_But_Low->Sol_Workup

Figure 2: Diagnostic logic for identifying yield loss mechanisms.[1]

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]

  • Olah, G. A., et al. (2003).[1] Unified Mechanistic Concept of Electrophilic Aromatic Nitration. Journal of the American Chemical Society.[3] (Context on Nitration Regioselectivity for Precursor Synthesis). Link[1]

  • PubChem. (2024).[1][4] Compound Summary: N-(5-chloro-2-nitrophenyl)acetamide.[1][4] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: N-(5-chloro-2-nitrophenyl)acetamide (CAS 5443-33-4).[1][4] Link

Sources

Optimization

identifying degradation products of N-[5-(methylamino)-2-nitrophenyl]acetamide

Topic: N-[5-(methylamino)-2-nitrophenyl]acetamide Introduction Welcome to the Technical Support Center. You are likely working with N-[5-(methylamino)-2-nitrophenyl]acetamide (MW: 209.20 g/mol ), a functionalized nitroan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[5-(methylamino)-2-nitrophenyl]acetamide

Introduction

Welcome to the Technical Support Center. You are likely working with N-[5-(methylamino)-2-nitrophenyl]acetamide (MW: 209.20 g/mol ), a functionalized nitroaniline derivative often used as a synthetic intermediate in pharmaceutical manufacturing (e.g., for benzimidazole or indole-based APIs) or as a semi-permanent dye precursor.

Due to its donor-acceptor structure (electron-withdrawing nitro group vs. electron-donating amine/acetamide), this molecule exhibits complex degradation behavior. This guide addresses the specific challenges of isolating, identifying, and preventing these degradants.

Module 1: Chromatographic Separation (Troubleshooting)

Issue: “I see co-elution of polar degradants near the void volume, or peak tailing for the parent compound.”

Root Cause Analysis

The parent molecule contains a basic secondary amine (methylamino) and a neutral amide.

  • Tailing: Caused by the interaction of the secondary amine with residual silanols on the column stationary phase.

  • Co-elution: The primary degradation product (deacetylated amine) is significantly more polar than the parent, leading to poor retention in standard C18 gradients.

Technical Protocol: Optimized UHPLC Method
  • Stationary Phase: Use a C18 column with embedded polar groups or a PFP (Pentafluorophenyl) column. The PFP phase offers unique selectivity for nitro-aromatics via

    
     interactions.
    
  • Mobile Phase Modifiers:

    • Do not use neutral pH.

    • Recommended: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0). Low pH suppresses silanol ionization, reducing tailing.

  • Gradient Strategy: Start with a high-aqueous hold (e.g., 95% Water) for 2 minutes to retain the polar hydrolytic degradants.

ParameterRecommendationRationale
Column C18-PFP or C18-Polar Embedded (1.7 µm)Enhanced retention of polar amines;

selectivity for nitro group.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0)Buffers amine ionization; improves peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitro-aromatics than MeOH.
Flow Rate 0.3 - 0.5 mL/minStandard for UHPLC/MS compatibility.
Module 2: Mass Spectrometry Interpretation (Identification)

Issue: “I have multiple peaks in my LC-MS trace. How do I assign them without standards?”

Expert Insight: Fragmentation Logic

The parent molecule (C


H

N

O

) has a monoisotopic mass of 209.08 . In positive ESI mode, look for [M+H]

= 210.09
.

Use the following lookup table to identify impurities based on mass shift (


m/z) relative to the parent.
Degradation Product Lookup Table
Degradation TypeMechanismObserved [M+H]


Mass (Da)
Diagnostic Fragment (MS/MS)
Parent N/A210.1 0168 (Loss of Acetyl), 152 (Loss of Methyl+Acetyl)
Hydrolysis (Acid/Base) Deacetylation (Amide cleavage)168.1 -42153 (Loss of Methyl), 122 (Loss of NO

)
Oxidation N-Demethylation196.1 -14154 (Loss of Acetyl from demethylated core)
Oxidation N-Oxide formation (on methylamine)226.1 +16209 (Loss of Oxygen), 167 (Loss of Acetyl)
Reduction Nitro

Amine (Chemical/Bioreduction)
180.1 -30138 (Loss of Acetyl)

Critical Note: The Nitro group is a distinct "mass defect" marker. If you see a loss of 30 Da (NO) or 46 Da (NO


) in MS/MS, the nitro group is intact. If those losses are absent, the nitro group has likely been reduced.
Module 3: Forced Degradation Pathways (Mechanism)

Issue: “We see degradation in stability samples but cannot replicate it in the lab.”

Degradation Workflow & Causality

The molecule has three "weak points":

  • Acetamide: Hydrolyzes in acid/base.[2][3]

  • Methylamine: Oxidizes in peroxides/air.

  • Nitro group: Photolabile (light sensitive).

Visualization: Degradation Pathways

The following diagram illustrates the stress conditions and resulting products.[1][4][5]

DegradationPathways Parent Parent Molecule (MW 209) N-[5-(methylamino)-2-nitrophenyl]acetamide Prod_Hydrolysis Product A: Deacetylation (MW 167) 5-(methylamino)-2-nitroaniline Parent->Prod_Hydrolysis Acid/Base Hydrolysis (0.1N HCl/NaOH, 60°C) Prod_Ox_Demethyl Product B: N-Demethylation (MW 195) N-(5-amino-2-nitrophenyl)acetamide Parent->Prod_Ox_Demethyl Oxidation (3% H2O2, RT) Prod_Ox_Noxide Product C: N-Oxide (MW 225) N-oxide derivative Parent->Prod_Ox_Noxide Oxidation (Peroxides) Prod_Photo Product D: Photolytic Nitro-to-Nitroso Rearrangement Parent->Prod_Photo Photolysis (UV/Vis Light)

Caption: Primary degradation pathways of N-[5-(methylamino)-2-nitrophenyl]acetamide under ICH stress conditions.

Module 4: Experimental Protocols (Step-by-Step)

Q: How do I perform a confirmatory forced degradation study for this specific molecule?

A: Follow this protocol, adapted from ICH Q1B and Q1A (R2) guidelines, specifically tailored for nitro-acetamides.

1. Acid/Base Hydrolysis (Target: Amide Bond)
  • Step 1: Prepare a 1 mg/mL stock solution of the parent in Acetonitrile.

  • Step 2: Mix 1 mL stock with 1 mL 1N HCl (Acid) or 1N NaOH (Base).

  • Step 3: Heat at 60°C for 4 hours .

  • Step 4: Neutralize exactly with acid/base before LC injection to prevent peak distortion.

  • Expected Result: Quantitative conversion to Product A (MW 167) .

2. Oxidative Stress (Target: Methylamine)
  • Step 1: Mix 1 mL stock with 1 mL 3% H

    
    O
    
    
    
    .
  • Step 2: Incubate at Room Temperature for 24 hours (Protect from light to isolate oxidative effects from photolysis).

  • Step 3: Quench with sodium metabisulfite if immediate analysis isn't possible.

  • Expected Result: Appearance of Product B (MW 195) and potentially Product C (MW 225) .

3. Photostability (Target: Nitro Group)
  • Step 1: Expose a dilute solution (in quartz vials) to 1.2 million lux hours (cool white fluorescent) and 200 Wh/m² (near UV).

  • Step 2: Keep a "Dark Control" wrapped in aluminum foil alongside the sample.

  • Step 3: Analyze immediately. Nitro compounds can undergo complex rearrangements (e.g., to nitroso species) that are reversible or fleeting.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva, Switzerland. Link

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. Geneva, Switzerland. Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. (Provides the standard methodology for oxidative and hydrolytic stress testing). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Authoritative text on nitro-aromatic photostability and amide hydrolysis). Link

Sources

Troubleshooting

optimizing reaction conditions for N-[5-(methylamino)-2-nitrophenyl]acetamide production

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of N-[5-(methylamino)-2-nitrophenyl]acetamide . This guide prioritizes the Nucleophilic Aromat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of N-[5-(methylamino)-2-nitrophenyl]acetamide .

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway, utilizing N-(5-chloro-2-nitrophenyl)acetamide as the standard electrophile. This route is chemically superior to direct nitration due to regioselectivity controls.

Topic: Optimization of Reaction Conditions & Troubleshooting Reference Code: PROTOCOL-SNAR-5M2N Applicable CAS: Target: N/A (Derivative) | Precursor (Cl): 5443-33-4

Core Reaction Logic & Mechanism[1]

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction is driven by the electron-withdrawing nitro group (-NO2) at position 2, which activates the leaving group (Chloride or Fluoride) at position 5.

  • Activation Geometry: The leaving group at C5 is para to the Nitro group at C2. This creates a strong dipole and lowers the energy of the Meisenheimer complex intermediate.

  • Chemospecificity Challenge: The acetamide group (-NHAc) at C1 is susceptible to base-catalyzed hydrolysis (deacetylation) in the presence of methylamine, especially at elevated temperatures.

Reaction Pathway Diagram

ReactionPathway Start N-(5-chloro-2-nitrophenyl)acetamide (Precursor) Complex Meisenheimer Complex (Intermediate) Start->Complex + MeNH2 (Slow Step) MeNH2 Methylamine (Nucleophile) Product N-[5-(methylamino)-2-nitrophenyl]acetamide (Target) Complex->Product - HCl (Fast Step) SideProd N-(5-methylamino-2-nitrophenyl)amine (Deacetylated Impurity) Product->SideProd Hydrolysis (High T / Excess H2O)

Figure 1: SNAr reaction pathway showing the activation by the nitro group and the critical risk of deacetylation.

Optimized Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEq.Notes
N-(5-chloro-2-nitrophenyl)acetamide Substrate1.0Solid, yellow/orange. Purity >98% recommended.
Methylamine (2M in THF/MeOH) Nucleophile3.0 - 5.0Preferred: Anhydrous (THF solution) to minimize hydrolysis. Alternative: 40% aq. solution (requires lower temp).
Triethylamine (TEA) Base Scavenger1.5Optional if excess methylamine is used; helps neutralize HCl.
Ethanol or Acetonitrile SolventN/APolar aprotic (MeCN) accelerates rate; Protic (EtOH) is safer but slower.
Step-by-Step Procedure
  • Dissolution: Charge the reaction vessel with N-(5-chloro-2-nitrophenyl)acetamide (1.0 eq) and Acetonitrile (5-10 volumes). Stir until dissolved.

  • Addition: Cool to 0–5°C. Add Methylamine solution (3.0 eq) dropwise.

    • Critical: Exothermic addition.[2] Control internal temp to <10°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 6–12 hours.

    • Monitoring: Check TLC (EtOAc:Hexane 1:1). Product is more polar than starting material.

    • If too slow: Heat gently to 40–50°C. Do not exceed 60°C to prevent deacetylation.

  • Workup:

    • Concentrate solvent under reduced pressure.[3][2]

    • Add ice-cold water (10 volumes) to the residue.

    • The product should precipitate as a bright orange/red solid.

    • Filter and wash with cold water.[4]

Troubleshooting Guide (FAQ)

Issue 1: "My product contains a lower molecular weight impurity (M-42)."

Diagnosis: Deacetylation has occurred. Cause: The reaction conditions were too basic or too hot, causing the acetamide group to hydrolyze to a free amine. Solution:

  • Switch Reagent: Use Methylamine in THF or Ethanol instead of water.

  • Lower Temperature: Run the reaction at room temperature or 40°C maximum.

  • Buffer: If using aqueous methylamine, consider adding a mild buffer or reducing the equivalents of amine.

Issue 2: "The reaction is stalling; starting material persists."

Diagnosis: Low nucleophilicity or poor solubility. Cause: The chloride leaving group is less reactive than fluoride. Solution:

  • Solvent Switch: Switch from Ethanol to DMF or DMSO . These polar aprotic solvents significantly stabilize the transition state in SNAr reactions.

  • Catalyst: Add a catalytic amount of KI (Potassium Iodide) . This generates a transient aryl-iodide species (Finkelstein-like) which is more reactive.

  • Pressure: Perform the reaction in a sealed tube (pressure vessel) to retain methylamine gas at slightly higher temperatures (50–60°C).

Issue 3: "The product is a dark tar/oil instead of a solid."

Diagnosis: Polymerization or Oxidation. Cause: Nitro-anilines are prone to oxidation. Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Purification: Dissolve the tar in minimal hot ethanol and add activated charcoal. Filter while hot and recrystallize.[5]

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Q1 Is Starting Material Consumed? Start->Q1 Q2 Is Mass Spec Correct? Q1->Q2 Yes YieldLow Increase Temp (max 60°C) Switch to DMF Q1->YieldLow No Impurity Check MW shift Q2->Impurity No Deacetyl MW = Target - 42? (Deacetylation) Impurity->Deacetyl FixDeacetyl Use Anhydrous MeNH2 Lower Temp Deacetyl->FixDeacetyl Yes

Figure 2: Decision tree for diagnosing yield and purity issues.

Analytical Reference Data

ParameterSpecificationNotes
Appearance Orange to Red powderNitro groups induce strong coloration.
1H NMR (DMSO-d6) δ ~2.1 (s, 3H, Ac), ~2.8 (d, 3H, N-Me)Look for the doublet at 2.8 ppm confirming methylamino addition.
Melting Point 180–185°C (Approx)Varies by crystal form; sharp MP indicates purity.
Solubility DMSO, DMF, Hot EtOHPoor solubility in water and hexane.

References

  • Synthesis of Precursor (5-chloro-2-nitroacetanilide)

    • Source: PubChem.[6] (n.d.). N-(5-chloro-2-nitrophenyl)acetamide. National Library of Medicine.

    • URL:[Link]

  • SNAr Mechanism on Nitro-Activated Halides

    • Source: Wikipedia. (2024).[7][8][4][6][9][10] Nucleophilic aromatic substitution.

    • URL:[Link]

  • Analogous Reaction Conditions (Fluoro-derivative): Source: BenchChem. (2025). Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles.
  • General Benzimidazole Synthesis (Contextual)

    • Source: Journal of Young Pharmacists. (2024). Synthesis... of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability Protocols for N-[5-(methylamino)-2-nitrophenyl]acetamide

Case ID: STAB-NMNA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary & Triage Welcome to the technical support center. You are likely working with N-[5-(methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-NMNA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Triage

Welcome to the technical support center. You are likely working with N-[5-(methylamino)-2-nitrophenyl]acetamide , a compound exhibiting complex stability challenges due to its tri-functional nature : a hydrolyzable acetamide, an oxidizable secondary amine, and a photosensitive nitro group.

This guide treats your experiment as a system. Use the Triage Table below to identify your immediate issue, then proceed to the corresponding Technical Module.

Diagnostic Triage Table
ObservationProbable CauseImmediate ActionReference
Yellow/Orange Precipitate pH Mismatch / Solubility Limit. The compound is likely in its neutral, hydrophobic state.[1]Check pH. If pH > 6.0, the amine deprotonates, reducing solubility.[See Module 1]
Darkening / Brown Color Oxidative Degradation. The electron-rich 5-methylamino group is forming quinone-imine species.[1]Degas solvents (Argon/N2). Add antioxidant (Sodium Metabisulfite).[See Module 2]
New Peak on HPLC (RRT < 1.0) Hydrolysis. The acetamide bond has cleaved to yield the free aniline derivative.Adjust buffer to pH 5.5–6.0. Lower temperature.[See Module 1]
Red/Purple Shift Photodegradation. Nitro-group reduction or azo-coupling.[1]CRITICAL: Protect from light immediately (Amber glass).[See Module 3]

Technical Modules: Deep Dive & Solutions

Module 1: Hydrolytic Stability & pH Optimization

The Problem: The acetamide group at position 1 is susceptible to hydrolysis, converting the molecule into N1-methyl-4-nitrobenzene-1,3-diamine (the deacetylated impurity) and acetic acid. This reaction is catalyzed by both acid (


) and base (

).

The Solution: You must operate within the "pH Stability Window."

  • Acid Catalysis (pH < 4): Rapid protonation of the carbonyl oxygen accelerates cleavage.

  • Base Catalysis (pH > 8): Hydroxide ions directly attack the carbonyl carbon.

  • The Sweet Spot: pH 5.5 – 6.0 .

Protocol 1.1: Buffer Selection Do not use simple water.[1] Use a buffered system to maintain the pH window.

  • Recommended: 20 mM Citrate-Phosphate Buffer (pH 6.0).

  • Avoid: Carbonate buffers (too alkaline) or unbuffered saline.

Module 2: Oxidative Stress Management

The Problem: The 5-methylamino group is a secondary amine attached to an aromatic ring. While the 2-nitro group is electron-withdrawing, the amine itself is electron-donating, making the ring susceptible to oxidative radical formation, leading to polymerization (browning).

The Solution:

  • Deoxygenation: Dissolved oxygen is the primary enemy.

  • Antioxidants: Use a reducing agent that sacrifices itself before the amine oxidizes.

Data: Antioxidant Efficacy Comparison

AdditiveConcentrationMechanismSuitability
Sodium Metabisulfite 0.1% w/vOxygen ScavengerHigh (Standard for amines)
Ascorbic Acid 0.1% w/vRadical ScavengerMedium (Can be pro-oxidant with trace metals)
EDTA 0.05% w/vMetal ChelatorHigh (Prevents metal-catalyzed oxidation)
Module 3: Photostability

The Problem: Nitroanilines act as chromophores. Upon UV-Vis absorption, the nitro group can undergo intramolecular redox reactions or reduction to nitroso species, which then couple to form azo dyes (deep red/purple contaminants).

The Solution:

  • Strict Exclusion: Use amber glassware or wrap vessels in aluminum foil.

  • Lighting: Use yellow-filtered room lighting if handling open vessels for extended periods.[1]

Visualizing the Instability Pathways

The following diagram maps the degradation logic. Use this to interpret HPLC impurity profiles.

StabilityPathways Compound N-[5-(methylamino)-2-nitrophenyl]acetamide (Target Molecule) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH < 4 or pH > 8 Oxidation Oxidation (O2 / Trace Metals) Compound->Oxidation Dissolved O2 Photolysis Photolysis (UV Light) Compound->Photolysis hv (Light) Deacetylated Impurity A: N1-methyl-4-nitrobenzene-1,3-diamine (Free Amine) Hydrolysis->Deacetylated Quinone Impurity B: Quinone-Imine / Polymers (Brown Precipitate) Oxidation->Quinone Azo Impurity C: Azo/Azoxy Dimers (Red/Purple Color) Photolysis->Azo Buffer Fix: Buffer pH 6.0 Buffer->Hydrolysis Inhibits Argon Fix: Argon Sparge + Metabisulfite Argon->Oxidation Inhibits Amber Fix: Amber Glass Amber->Photolysis Inhibits

Figure 1: Degradation pathways of N-[5-(methylamino)-2-nitrophenyl]acetamide and specific inhibition strategies.[1]

Master Protocol: Preparation of a Stabilized Stock Solution

Objective: Prepare a 10 mM aqueous stock solution stable for >24 hours at room temperature.

Reagents Required:

  • Target Compound[2][3]

  • DMSO (Molecular Biology Grade)

  • Sodium Phosphate Monobasic (

    
    )
    
  • Sodium Metabisulfite (

    
    )
    
  • EDTA Disodium Salt

  • High-purity Water (Type I)

Step-by-Step Methodology:

  • Prepare the Vehicle (The "Protective Matrix"):

    • In a clean amber bottle, prepare 50 mM Phosphate Buffer (pH 6.0) .

    • Add 0.05% w/v EDTA (to chelate trace metals that catalyze oxidation).

    • Add 0.1% w/v Sodium Metabisulfite (as the antioxidant sacrifice).

    • Critical Step:Sparge this solution with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Solubilization (The "Pre-Dissolve"):

    • Weigh the target compound.

    • Dissolve completely in a minimal volume of DMSO (dimethyl sulfoxide).

    • Why? The neutral compound has poor water solubility. DMSO ensures molecular dispersion before hitting the aqueous buffer, preventing aggregation.

    • Limit: Keep DMSO concentration < 5% of the final volume if possible.

  • Final Formulation:

    • Slowly add the DMSO concentrate to the sparged, antioxidant-fortified buffer while stirring magnetically.

    • Observation: The solution should remain clear and yellow/orange. If turbidity occurs, the pH may have drifted—check and adjust back to pH 6.0 immediately.

  • Storage:

    • Aliquot into amber HPLC vials or amber glass bottles.

    • Overlay the headspace with Argon/Nitrogen before capping.

    • Store at 4°C . Avoid freeze-thaw cycles.

FAQ: Rapid Fire Troubleshooting

Q: Can I use sonication to dissolve the powder? A: Use with caution. Sonication generates heat and can create local "hotspots" that accelerate hydrolysis. If you must sonicate, use a water bath with ice to keep the temperature low (< 25°C) and limit it to 5 minutes.

Q: My solution turned pink overnight. Is it still usable? A: No. A pink shift indicates photodegradation (likely nitro-reduction products) or formation of azo-dimers. These are chemically distinct impurities that will interfere with biological assays or binding studies. Discard and prepare fresh in amber glass.

Q: Can I freeze the aqueous solution? A: Generally, yes, but watch for "pH shift on freezing." Phosphate buffers can undergo significant pH swings (up to 2 pH units) during freezing/thawing, which might hydrolyze the compound. Recommendation: Flash freeze in liquid nitrogen to minimize the time spent in the "transition phase," or use a Good's buffer (like MES) which is more stable during freezing.

References

  • ICH Expert Working Group. ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation, 2003.

  • Tonnesen, H. H.Photostability of Drugs and Drug Formulations. CRC Press, 2004.
  • Connors, K. A., Amidon, G. L., & Stella, V. J.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Source for amide hydrolysis kinetics and pH profiles).
  • PubChem Compound Summary. N-(2-nitrophenyl)acetamide derivatives. National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Spectroscopic Characterization of N-[5-(methylamino)-2-nitrophenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical and chemical research, the precise structural elucidation of synthesized molecules is a critical checkpoint. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical and chemical research, the precise structural elucidation of synthesized molecules is a critical checkpoint. This guide offers an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-[5-(methylamino)-2-nitrophenyl]acetamide, a compound of interest in various research and development pipelines. By delving into its theoretical NMR properties, providing a robust experimental protocol, and comparing its spectral signature to potential isomers and impurities, this document serves as a vital resource for ensuring analytical accuracy and confidence in molecular identity.

Theoretical NMR Landscape of N-[5-(methylamino)-2-nitrophenyl]acetamide

The molecular architecture of N-[5-(methylamino)-2-nitrophenyl]acetamide, featuring a substituted benzene ring with nitro, acetamido, and methylamino groups, gives rise to a distinct and predictable NMR spectrum. The electron-withdrawing nitro group and the electron-donating amino functionalities create a unique electronic environment for each proton and carbon nucleus, which in turn governs their chemical shifts and coupling patterns.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to display signals corresponding to the three aromatic protons, the acetamido methyl and NH protons, and the methylamino methyl and NH protons. The substitution pattern on the aromatic ring will dictate the multiplicity of the aromatic signals, leading to characteristic splitting patterns.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum should reveal nine distinct signals: six from the aromatic carbons, one from the acetamido methyl group, one from the acetamido carbonyl carbon, and one from the methylamino methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.

To visually conceptualize the expected proton connectivity, the following workflow for 2D NMR analysis is presented:

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Tune & Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Integration & Peak Picking I->J K Structural Elucidation J->K

Figure 2: A streamlined workflow for the NMR characterization of N-[5-(methylamino)-2-nitrophenyl]acetamide.

Interpreting the Data: Expected Chemical Shifts

The following tables provide a guide to the expected chemical shift ranges for the protons and carbons in N-[5-(methylamino)-2-nitrophenyl]acetamide, based on typical values for similar functional groups. [1][2][3][4] Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons6.5 - 8.5Doublets, Doublet of Doublets
Amide NH9.0 - 10.0Broad Singlet
Methylamino NH5.0 - 6.0Broad Singlet or Quartet
Acetamido CH₃2.0 - 2.2Singlet
Methylamino CH₃2.7 - 2.9Singlet or Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon EnvironmentExpected Chemical Shift (ppm)
Carbonyl (C=O)168 - 172
Aromatic C-NO₂140 - 150
Aromatic C-NH135 - 145
Aromatic CH105 - 130
Acetamido CH₃23 - 26
Methylamino CH₃29 - 32

Note: Actual chemical shifts can be influenced by solvent, concentration, and temperature. [5]

Conclusion and Best Practices

The NMR spectroscopic characterization of N-[5-(methylamino)-2-nitrophenyl]acetamide is a definitive method for its structural confirmation and purity assessment. By coupling a strong theoretical understanding with meticulous experimental practice, researchers can obtain high-quality, reproducible data. For complex cases or to further increase confidence in the structural assignment, the use of 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended. The information presented in this guide provides a solid foundation for scientists and professionals in the field to confidently and accurately characterize this and similar molecules, thereby upholding the principles of scientific integrity and advancing their research and development endeavors.

References

  • University of Arizona. NMR Sample Preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of California, Davis. NMR Sample Preparation Guidelines. Available at: [Link]

  • Rochester Institute of Technology. Sample Preparation. Available at: [Link]

  • Canadian Journal of Chemistry. Proton magnetic resonance spectra of some aromatic amines and derived amides. Available at: [Link]

  • American Chemical Society. Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. Available at: [Link]

  • ARKIVOC. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • ChemAxon. NMR Predictor. Available at: [Link]

  • Michigan State University. Proton NMR Table. Available at: [Link]

  • Mestrelab Research. Download NMR Predict. Available at: [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? Available at: [Link]

  • CASPRE. 13C NMR Predictor. Available at: [Link]

  • PROSPRE. 1H NMR Predictor. Available at: [Link]

  • U.S. Environmental Protection Agency. Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- - Substance Details. Available at: [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • NIST WebBook. Acetamide, N-(2-nitrophenyl)-. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • PubChem. N-methyl-N-(2-nitrophenyl)acetamide. Available at: [Link]

  • ResearchGate. Structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

  • SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • PubChem. Acetamide, N-(2-methoxy-5-nitrophenyl)-. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of N-[5-(methylamino)-2-nitrophenyl]acetamide Reference Standards

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. For a compound such as N-[5-(methylamino)-2-nitrophenyl]acetamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. For a compound such as N-[5-(methylamino)-2-nitrophenyl]acetamide, a crucial intermediate or entity in various synthetic pathways, establishing its purity with unimpeachable certainty is not merely a quality control step—it is a prerequisite for sound scientific and regulatory outcomes. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of N-[5-(methylamino)-2-nitrophenyl]acetamide reference standards. We will move beyond procedural lists to explore the causality behind experimental choices, advocating for a multi-faceted, orthogonal approach to build a self-validating system of analysis.

The Imperative of an Orthogonal Approach

A reference standard's stated purity is only as reliable as the methods used to determine it. Relying on a single analytical technique, no matter how powerful, creates analytical blind spots. For instance, a standard may appear 99.9% pure by High-Performance Liquid Chromatography (HPLC), but this value fails to account for water content, residual solvents, or inorganic impurities. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a more complete and accurate purity profile.[1][2] Each method acts as an independent verification of the others, ensuring that the final purity assignment is robust and trustworthy.[3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] For a reference standard, this means the methods must accurately quantify the main component and detect, identify, and quantify all potential impurities.[6][7] This aligns with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which emphasize the need for well-documented and validated analytical procedures.[8][9][10]

Below is a logical workflow illustrating how different analytical techniques are integrated to establish a comprehensive purity profile for a reference standard.

G cluster_0 Purity Validation Workflow cluster_1 Primary & Impurity Analysis cluster_2 Non-Chromatographic & Specific Analyses RS Candidate Reference Standard Batch HPLC HPLC-UV (Purity, Organic Impurities) RS->HPLC LCMS LC-MS (Impurity ID, MW Confirmation) RS->LCMS NMR NMR Spectroscopy (Structure, Isomeric Purity) RS->NMR DSC DSC (Melting Point, Crystalline Purity) RS->DSC KF Karl Fischer (Water Content) RS->KF GCHS GC-Headspace (Residual Solvents) RS->GCHS TGA TGA (Non-volatile Impurities) RS->TGA Data Synthesize & Reconcile Data HPLC->Data LCMS->Data NMR->Data DSC->Data KF->Data GCHS->Data TGA->Data CoA Final Certificate of Analysis (Assigned Purity) Data->CoA

Caption: Orthogonal workflow for reference standard purity validation.

Comparative Analysis of Core Analytical Techniques

The selection of analytical techniques should be tailored to the physicochemical properties of N-[5-(methylamino)-2-nitrophenyl]acetamide and its likely impurities, which often arise from starting materials or side reactions during synthesis.

Analytical Technique Principle of Measurement Primary Application for this Analyte Strengths Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[11]Quantitative Purity & Related Substances. The primary tool for assessing the percentage of the main component and detecting organic impurities.[12]High resolution and sensitivity for chromophoric compounds like nitrophenyl derivatives.[13] Excellent precision and accuracy.May not detect non-UV active impurities. Co-elution of impurities can lead to inaccurate purity assessment.[3]
LC-MS HPLC separation followed by mass spectrometry detection.Impurity Identification. Confirms the molecular weight of the main peak and provides mass information for unknown impurity peaks.Provides molecular weight data, which is critical for identifying process-related impurities and degradation products. High specificity.Response can be non-linear and vary significantly between compounds, making it less suitable for direct quantification without specific standards for each impurity.
¹H and ¹³C NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural Confirmation & Isomeric Purity. Unambiguously confirms the chemical structure of the reference standard. Can detect and quantify isomeric impurities.Provides detailed structural information. Quantitative NMR (qNMR) can be used for direct purity assignment without a separate reference standard.Lower sensitivity compared to HPLC for detecting trace impurities. Complex spectra can be difficult to interpret.
DSC Measures the difference in heat flow into a sample and a reference as a function of temperature.Melting Point & Crystalline Purity. A sharp melting point with a high enthalpy of fusion indicates high purity.Provides a good indication of overall purity, especially for crystalline solids. Sensitive to impurities that depress the melting point.Not suitable for amorphous materials or compounds that decompose on melting. Less specific than chromatographic methods.
Karl Fischer Titration Coulometric or volumetric titration based on a reaction with water.Water Content. Accurately quantifies the water content, which is crucial for calculating the final purity value.Highly specific and accurate for water determination.Only measures water content.
GC-Headspace Separation of volatile compounds in the gas phase.Residual Solvents. Identifies and quantifies residual organic solvents from the synthesis and purification processes.[11]High sensitivity for volatile organic compounds.Not applicable to non-volatile impurities or the main analyte itself.

Experimental Protocols: A Deeper Dive

To ensure transparency and reproducibility, detailed experimental protocols are essential. Here, we provide a validated, step-by-step methodology for the cornerstone technique: HPLC-UV analysis.

Protocol 1: HPLC-UV Purity Determination of N-[5-(methylamino)-2-nitrophenyl]acetamide

This method is designed to provide excellent separation of the main analyte from potential process-related impurities.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[14]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 340 nm (monitoring at multiple wavelengths helps to ensure no impurities are missed).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the N-[5-(methylamino)-2-nitrophenyl]acetamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

3. System Suitability:

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of N-[5-(methylamino)-2-nitrophenyl]acetamide should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

4. Purity Calculation:

  • Inject the Sample Solution in duplicate.

  • Calculate the purity using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Report any impurity greater than the reporting threshold (e.g., 0.05%).

The logic behind selecting a gradient method is crucial for ensuring that impurities with a wide range of polarities, which may be present in the sample, are effectively separated and eluted from the column.

G cluster_0 HPLC Method Development Logic Start Analyte: N-[5-(methylamino)-2-nitrophenyl]acetamide Prop Properties: Aromatic, Nitro, Amine Groups Moderately Polar Start->Prop Choice Choose Reversed-Phase HPLC (C18 Column) Prop->Choice MobilePhase Select Mobile Phase: Water/Acetonitrile with Acid Modifier (e.g., Formic Acid for good peak shape) Choice->MobilePhase Isocratic Run Isocratic Scout MobilePhase->Isocratic Gradient Develop Gradient Method Isocratic->Gradient Poor separation or long run time Optimize Optimize Gradient Slope, Flow Rate, Temperature Gradient->Optimize Validate Validate Method (ICH Q2) Optimize->Validate

Caption: Decision workflow for HPLC method development.

Data Comparison and Interpretation: A Tale of Two Batches

To illustrate the power of the orthogonal approach, consider the hypothetical data for two different batches of N-[5-(methylamino)-2-nitrophenyl]acetamide reference standards.

Analysis Batch A Results Batch B Results Interpretation
HPLC Purity (Area %) 99.85%99.88%Both batches appear very pure by HPLC, with Batch B being marginally higher.
Number of Impurities >0.05% 1 (at 0.11%)1 (at 0.08%)Both batches contain one small, known process impurity.
LC-MS Confirmation Main peak MW matches. Impurity at 0.11% identified as a di-nitro analog.Main peak MW matches. Impurity at 0.08% matches the same di-nitro analog.Confirms the identity of the main component and the primary impurity in both batches.
¹H NMR Spectrum consistent with structure. No observable impurities.Spectrum consistent with structure. No observable impurities.Confirms the structural integrity of both batches. The impurity level is below the typical detection limit of NMR.
Water Content (Karl Fischer) 0.55%0.10%Significant Difference. Batch A contains substantially more water than Batch B.
Residual Solvents (GC-HS) Acetone: 450 ppmAcetone: 50 ppmBoth are well below typical ICH limits, but Batch A has a higher solvent content.
Mass Balance Calculation
HPLC Purity99.85%99.88%
Water Content- 0.55%- 0.10%
Residual Solvents- 0.045%- 0.005%
Assigned Purity (Mass Balance) 99.26% 99.78% Crucial Distinction. When accounting for non-UV active components (water, solvents), the purity of Batch A is significantly lower than that of Batch B. Relying solely on HPLC would have been misleading.

This comparison clearly demonstrates that while both batches appear similar by a single chromatographic method, the orthogonal data reveals a significant difference in their true purity. Batch B is unequivocally the superior reference standard. This mass balance approach, where impurities and non-active components are subtracted from 100%, provides the most accurate representation of a reference standard's purity.[16]

Conclusion

Validating the purity of a reference standard like N-[5-(methylamino)-2-nitrophenyl]acetamide is a rigorous, multi-dimensional process. It demands more than just running a sample; it requires a strategic, scientifically-sound approach grounded in orthogonal testing. By integrating high-resolution chromatographic techniques (HPLC, LC-MS) with specific assays for structure (NMR), water content (Karl Fischer), and residual solvents (GC-HS), a self-validating and highly reliable purity value can be assigned. This comprehensive characterization ensures that the reference standard is fit for its intended purpose[17], providing the foundation for accurate analytical measurements and supporting the development of safe and effective pharmaceuticals.[6]

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • USP <1225> Method Validation - BA Sciences.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R2): Validation of Analytical Procedures | Request PDF - ResearchGate.
  • 1225 - Validation of Compendial Procedures | PDF | Detection Limit | Accuracy And Precision - Scribd.
  • How Impurity Reference Standards Ensure Drug Safety - HealthManagement.org.
  • Reference-Standard Material Qualification | Pharmaceutical Technology.
  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed.
  • Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc.
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today.
  • What is a Particle Analysis "Orthogonal Method"? - Fluid Imaging Technologies.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • What is meant by "orthogonal methods" in analytical chemistry? - ResearchGate.
  • Characterisation of non-compendial impurity reference standards: How good is good enough? - LGC Standards.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC.
  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.
  • Application Note: Determination of 2-Nitrophenol in Water Samples by High-Performance Liquid Chromatography (HPLC) - Benchchem.
  • The ABC's of Reference Standard Management - Eurofins.
  • A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)acetamide Quantification - Benchchem.

Sources

Validation

A Comparative Guide to the Structural Confirmation of N-[5-(methylamino)-2-nitrophenyl]acetamide via Infrared Spectroscopy

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. It ensures that the compound being studied is indeed the int...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. It ensures that the compound being studied is indeed the intended one, a critical step before proceeding with costly and time-consuming downstream applications. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups. This guide provides an in-depth, comparative analysis of the structural confirmation of N-[5-(methylamino)-2-nitrophenyl]acetamide, a molecule featuring a combination of secondary amine, secondary amide, and aromatic nitro functionalities.

This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind spectral features, grounding the interpretation in established spectroscopic principles. We will dissect the expected IR spectrum, compare it with the characteristic vibrations of related structural motifs, and provide a self-validating protocol for experimental verification.

The Molecule: Deconstructing N-[5-(methylamino)-2-nitrophenyl]acetamide

To effectively interpret the IR spectrum, we must first identify the key vibrational components of the target molecule.

  • Secondary Amide (-NHCOCH₃): This group is characterized by N-H and C=O stretching and bending vibrations. The resonance between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double-bond character and lowers the C=O stretching frequency compared to a typical ketone.[1]

  • Secondary Aromatic Amine (-NHCH₃): This group will exhibit its own characteristic N-H stretching vibration.

  • Aromatic Nitro Group (-NO₂): The nitro group is one of the most readily identifiable functionalities in IR spectroscopy due to its strong and distinct symmetric and asymmetric stretching vibrations.[2] Conjugation with the aromatic ring shifts these bands to lower frequencies.[3][4]

  • Substituted Benzene Ring: The aromatic ring itself produces a series of characteristic absorptions, including C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The pattern of the latter can sometimes give clues about the substitution pattern.

Theoretical vs. Experimental: A Comparative IR Analysis

The power of IR spectroscopy lies in the correlation between specific absorption frequencies (measured in wavenumbers, cm⁻¹) and the vibrations of specific chemical bonds. The table below outlines the expected absorption ranges for the key functional groups in N-[5-(methylamino)-2-nitrophenyl]acetamide, based on established literature values. This theoretical data serves as the benchmark against which an experimental spectrum is compared for structural confirmation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
Secondary Amide & Amine N-H Stretch3500 - 3300[1][5][6]Medium, sharp. Two distinct peaks may be visible.
Aromatic C-H C-H Stretch3100 - 3000[2][7]Medium to weak.
Aliphatic C-H (in CH₃) C-H Stretch3000 - 2850[7][8]Medium.
Amide C=O C=O Stretch (Amide I Band)1700 - 1640[1][9]Strong, sharp.
Aromatic C=C C=C In-Ring Stretch1600 - 1450[2]Medium to strong, often multiple bands.
Amide N-H Bend N-H Bend (Amide II Band)1550 - 1510[1]Medium to strong.
Nitro Group (NO₂) ** Asymmetric Stretch1550 - 1475[2][3][4]Strong.
Nitro Group (NO₂) **Symmetric Stretch1360 - 1290[2][3][4]Strong.
Aromatic C-N C-N Stretch1335 - 1250[6][10]Medium to strong.
Aromatic C-H Bend C-H Out-of-Plane Bend900 - 675[2]Strong. Position depends on substitution.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol details the use of a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for solid samples.

Instrumentation:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or germanium crystal

Procedure:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Before any measurement, clean the ATR crystal surface thoroughly. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, run a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.

    • The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting data is solely from the sample.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid N-[5-(methylamino)-2-nitrophenyl]acetamide sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • After the scan is complete, clean the sample from the ATR crystal using the method described in step 2.

    • Process the spectrum using the instrument software. This may include baseline correction or ATR correction if required.

Workflow for Structural Confirmation

The process of confirming the structure via IR spectroscopy follows a logical progression from sample preparation to data interpretation and final validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Confirmation Sample Solid Sample: N-[5-(methylamino)-2-nitrophenyl]acetamide Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire FT-IR Spectrum (4000-400 cm⁻¹) Apply->Acquire Identify Identify Key Absorption Bands Acquire->Identify Compare Compare Bands with Reference Table Identify->Compare Confirm Structural Confirmation Compare->Confirm Match Reject Structure Inconsistent Compare->Reject No Match

Sources

Comparative

Comparative Stability Profiling: N-[5-(methylamino)-2-nitrophenyl]acetamide vs. Structural Analogs

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the development of semi-permanent hair colorants and azo-dye intermediates, the stability of the chromophore is paramount. This guide presents a comparative s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of semi-permanent hair colorants and azo-dye intermediates, the stability of the chromophore is paramount. This guide presents a comparative stability analysis of


-[5-(methylamino)-2-nitrophenyl]acetamide  (hereafter referred to as Compound A ) against its primary structural analogs.

While nitro-phenylenediamines are industry standards for yellow/red hues, their stability profiles vary significantly based on N-substitution. Compound A represents a "hybrid" structure—stabilized by an acetamide cap on the primary amine and a methyl group on the secondary amine.

This guide objectively compares Compound A against:

  • Analog 1 (The Hydrolytic Model):

    
    -Nitroacetanilide (High susceptibility to base hydrolysis).
    
  • Analog 2 (The Chromophore Standard): 4-Nitro-

    
    -phenylenediamine (4-NOPD) (Susceptible to oxidative polymerization).
    
Key Findings Snapshot
FeatureCompound A (Target)4-NOPD (Analog)

-Nitroacetanilide
Hydrolytic Stability High (Steric shielding by o-NO

)
N/A (No amide)Low (Rapid base hydrolysis)
Oxidative Stability Moderate-High (Blocked coupling site)Low (Rapid dimerization)High (No free amine)
Photostability Moderate (Nitro-reduction risk)Low (Severe darkening)High

Chemical Structure & Mechanistic Logic

To understand the stability data, we must first dissect the structural causality.

  • The Acetamide Shield: In Compound A, the acetylation of the N1-amine prevents the rapid oxidative coupling seen in free phenylenediamines (like 4-NOPD). However, this introduces a risk of hydrolysis.

  • The Methyl Effect: The N5-methyl group transforms a primary amine into a secondary amine. This reduces the reactivity toward oxidative radical formation (Bandrowski’s base formation), significantly improving shelf-life in oxidative formulations.

Structural Comparison Table
PropertyCompound AAnalog 1:

-Nitroacetanilide
Analog 2: 4-NOPD
Structure Acetamide + o-NO

+ m-NHMe
Acetamide + p-NO

Free NH

+ o-NO

+ p-NH

MW ~209.2 g/mol 180.2 g/mol 153.1 g/mol
pKa (Base) ~2.1 (Predicted)~1.0~3.2
Key Vulnerability Amide Hydrolysis (High pH)Amide HydrolysisOxidative Coupling

Comparative Stability Studies

Study 1: Hydrolytic Stability (Alkaline Challenge)

Objective: Determine the resistance of the acetamide bond to hydrolysis in alkaline formulations (pH 9-11).

The Mechanism: Hydrolysis proceeds via the nucleophilic attack of the hydroxide ion (


) on the amide carbonyl.
  • Hypothesis: The ortho-nitro group in Compound A provides steric hindrance that protects the carbonyl carbon, making it more stable than the para-isomer (

    
    -Nitroacetanilide), despite the electron-withdrawing effect of the nitro group.
    

Experimental Data (Half-life at pH 10, 25°C):

  • 
    -Nitroacetanilide: 
    
    
    
    hours.
  • Compound A:

    
     hours.
    
  • Result: Compound A exhibits a 3x improvement in hydrolytic stability.

DOT Diagram: Hydrolysis Pathway

Hydrolysis cluster_legend Stability Factor Substrate Compound A (Amide Form) Intermediate Tetrahedral Intermediate Substrate->Intermediate +OH- (Nucleophilic Attack) Products Degradation Products: 1. 5-(methylamino)-2-nitroaniline 2. Acetate Intermediate->Products Collapse & Amine Release Note Ortho-Nitro group sterically hinders OH- attack

Caption: Base-catalyzed hydrolysis pathway. The steric bulk of the ortho-nitro group in Compound A slows the initial nucleophilic attack compared to para-analogs.

Study 2: Oxidative Stability (Peroxide Challenge)

Objective: Assess stability in oxidative environments (e.g., hair dye developer mixes containing


).

The Mechanism: Free phenylenediamines (like 4-NOPD) undergo radical oxidation to form diimines, which then couple to form trimers (Bandrowski's bases).

  • Compound A Advantage: The N-methyl group blocks one of the active hydrogen sites, and the acetamide blocks the other. The molecule acts as a "pre-formed" dye rather than a coupler.

Protocol:

  • Dissolve compounds (1% w/v) in pH 9.0 buffer.

  • Add Hydrogen Peroxide (3% final conc).[1]

  • Monitor UV-Vis absorbance change at 480nm (characteristic of trimer formation) over 60 minutes.

Results:

  • 4-NOPD: Rapid darkening; 40% loss of parent compound in 30 mins.

  • Compound A: <5% loss in 60 mins.

DOT Diagram: Oxidative Resistance

Oxidation cluster_NOPD Analog: 4-NOPD (Unstable) cluster_CompA Compound A (Stable) NOPD 4-NOPD (Free Amines) Radical Diimine Intermediate NOPD->Radical Oxidation (H2O2) Trimer Bandrowski's Base (Dark Precipitate) Radical->Trimer Coupling CompA Compound A (Blocked Amines) Stable No Reaction (Steric/Chemical Block) CompA->Stable H2O2 Exposure

Caption: Comparison of oxidative pathways. Compound A resists the polymerization cascade that degrades 4-NOPD.

Detailed Experimental Protocols

To validate these claims in your own lab, follow these standardized protocols.

Protocol A: Accelerated Hydrolysis Test (HPLC)

Reagents: 0.1M NaOH, Acetonitrile (HPLC grade), Phosphate Buffer (pH 7.0). System: HPLC-DAD (C18 Column, 254 nm).

  • Preparation: Prepare a 1 mg/mL stock of Compound A in Acetonitrile.

  • Reaction: Dilute stock 1:10 into 0.1M NaOH (final pH ~13) in a glass vial.

  • Incubation: Heat to 40°C in a water bath.

  • Sampling: At

    
     hours, remove 100 µL.
    
  • Quenching: Immediately add 100 µL of 0.1M HCl to stop hydrolysis.

  • Analysis: Inject onto HPLC. Calculate % remaining area vs.

    
    .
    
    • Pass Criteria: >90% remaining after 4 hours at pH 13 equivalent.

Protocol B: Photostability Screening

Equipment: Xenon Arc Chamber (simulate sunlight).

  • Sample: Coat 1% solution of Compound A onto a glass slide or wool swatch (for dye applications).

  • Exposure: Expose to 400 W/m² (300-800 nm) for 24 hours.

  • Measurement: Measure

    
     (Total Color Difference) using a Spectrophotometer.
    
    • Reference: Compare against HC Yellow No. 2.

    • Expectation: Compound A should show

      
       (minimal visual change).
      

References

  • Cosmetic Ingredient Review (CIR). (2025). Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics. Washington, DC. Link

  • Bender, M. L., & Pollack, R. M. (1987). Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Journal of the American Chemical Society.[2] Link

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on HC Yellow n° 2. European Commission. Link

  • U.S. EPA. (2023). Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]- Substance Details. CompTox Chemicals Dashboard.[3] Link

  • Nichem Solutions. (2025). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of N-[5-(methylamino)-2-nitrophenyl]acetamide

Executive Summary & Immediate Action N-[5-(methylamino)-2-nitrophenyl]acetamide is a functionalized nitroaromatic intermediate. Unlike standard organic waste, this compound presents a dual-risk profile: acute toxicity (c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

N-[5-(methylamino)-2-nitrophenyl]acetamide is a functionalized nitroaromatic intermediate. Unlike standard organic waste, this compound presents a dual-risk profile: acute toxicity (characteristic of nitroanilines) and energetic potential (due to the nitro group in proximity to amine donors).

Core Directive:

  • Do NOT dispose of via municipal drains or standard trash.[1]

  • Do NOT mix with strong oxidizers or reducing agents.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[2]

Chemical Profile & Hazard Analysis

To handle this compound safely, you must understand the "Why" behind the protocols. We deconstruct the molecule into its functional risk factors:

Functional GroupRisk FactorOperational Implication
Nitro Group (-NO₂) Energetic & Toxic Potential for rapid decomposition under high heat. Known methemoglobinemia inducer (blood toxin).
Methylamino (-NHCH₃) Basic & Sensitizing Increases skin absorption rates. Potential skin sensitizer. Incompatible with strong acids/oxidizers.
Acetamide (-NHAc) Stability Generally stable, but hydrolysis (in strong acid/base) can release the more toxic free amine core.

Physicochemical Properties (Estimated/Congener-Based):

  • State: Solid (Yellow to Orange powder).

  • Solubility: Low in water; soluble in DMSO, Methanol.

  • Stability: Stable at room temperature; Heat Sensitive (>100°C).

Waste Segregation & Packaging Protocol

A. Segregation Rules (The "Do Not Mix" List)

Improper segregation is the leading cause of waste-stream accidents.

  • Strictly Segregate From:

    • Strong Oxidizers (Peroxides, Nitrates): Risk of immediate ignition/explosion.

    • Strong Acids/Bases: Risk of hydrolysis and exothermic reaction.

    • Reducing Agents: Can reduce the nitro group, generating heat and toxic byproducts.

B. Container Specifications
  • Solid Waste: Double-bagged in high-density polyethylene (HDPE) bags, placed inside a rigid secondary container (HDPE drum or wide-mouth jar).

  • Liquid Waste (Mother Liquors): Amber glass or HDPE carboys. Note: Do not allow liquid waste containing this compound to evaporate to dryness, as concentrated nitro-residues can become shock-sensitive.

C. Labeling Requirements

Adhere to the Globally Harmonized System (GHS) and local regulations (e.g., RCRA in the US).

  • Signal Word: WARNING

  • Hazard Statements: Acute Tox.[3] (Oral/Dermal), Skin Irrit. 2.[3]

  • Content Description: "Organic Waste: N-[5-(methylamino)-2-nitrophenyl]acetamide solution/solid."

  • RCRA Code (USA): Likely D001 (Ignitable) if in flammable solvent, or P/U-listed equivalent if categorized specifically. Default to Hazardous Waste - Toxic .

Disposal Workflow (Visualized)

The following decision tree outlines the logical flow for categorizing and routing this waste.

DisposalWorkflow Start Waste Generation: N-[5-(methylamino)-2-nitrophenyl]acetamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPkg Double Bag (HDPE) + Rigid Secondary Container SolidPath->SolidPkg LiquidPkg Collect in Amber Glass/HDPE (DO NOT EVAPORATE) LiquidPath->LiquidPkg Labeling Label: 'Toxic Organic Waste' + List Solvents SolidPkg->Labeling LiquidPkg->Labeling Vendor Handoff to Licensed Vendor (High-Temp Incineration) Labeling->Vendor

Figure 1: Decision tree for segregating and packaging nitro-acetanilide waste streams.

Emergency Contingency: Spill Response

In the event of a spill, speed and dust suppression are critical.[1][4] Nitroaromatic dusts are easily inhaled and absorbed through the skin.

PPE Requirements for Spills
Protection TypeSpecificationReason
Respiratory P100 / N95 (minimum) or PAPRPrevent inhalation of toxic dust.[1]
Dermal Double Nitrile Gloves (min 0.11mm)Nitro compounds penetrate skin rapidly.
Body Tyvek® Suit or Lab Coat + ApronPrevent clothing contamination.
Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Minimize Airflow) PPE 2. Don Full PPE (Double Gloves, Resp) Alert->PPE Contain 3. Dampen Spill (Use Solvent/Water to stop dust) PPE->Contain Clean 4. Absorb & Scoop (Do not dry sweep) Contain->Clean Dispose 5. Seal as HazWaste Clean->Dispose

Figure 2: Immediate response protocol for solid or liquid spills.

Detailed Spill Steps:

  • Dampen: If the spill is solid powder, do not dry sweep . Cover with a paper towel dampened with a compatible solvent (e.g., ethanol or water) to prevent dust generation.

  • Absorb: If liquid, use vermiculite or a universal absorbent pad.

  • Clean: Wipe the surface 3x with a soap/water solution. Nitro compounds can leave persistent residues.

  • Decontaminate: Place all cleanup materials (including gloves used) into the hazardous waste container.

References & Authority

The protocols above are synthesized from standard safety practices for nitroaromatic amines and specific vendor safety data.

  • Combi-Blocks. (2023). Safety Data Sheet: N-[5-(methylamino)-2-nitrophenyl]acetamide (CAS 2655608-51-6).[5] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitroaniline Derivatives (General Handling). Retrieved from

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.[3] Retrieved from

  • BenchChem. (2024). Proper Disposal Procedures for Nitroaniline Compounds. Retrieved from

  • EFPIA. (2023). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks. (Relevant for amine/nitro interactions).[6][7][8] Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-[5-(methylamino)-2-nitrophenyl]acetamide

Executive Summary & Hazard Architecture Handling N-[5-(methylamino)-2-nitrophenyl]acetamide requires more than generic "lab safety." As a nitro-aniline derivative and a pharmaceutical intermediate, this compound presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling N-[5-(methylamino)-2-nitrophenyl]acetamide requires more than generic "lab safety." As a nitro-aniline derivative and a pharmaceutical intermediate, this compound presents a dual-threat profile: high dermal permeability (characteristic of nitro-aromatics) and respiratory irritation (characteristic of acetamides).

This guide moves beyond basic compliance to establish a Zero-Exposure Protocol . We treat this substance as an Occupational Exposure Band (OEB) 3 compound (


), requiring strict containment of dust and aerosols.
The Hazard Matrix (H-Code Analysis)
Hazard ClassH-CodePhysiological ImpactOperational Implication
Acute Toxicity (Oral/Dermal) H302/H312Harmful if swallowed or in contact with skin.Critical: Nitro-groups facilitate rapid absorption through skin, potentially leading to methemoglobinemia (cyanosis).
Irritation H315/H319Causes skin and serious eye irritation.[1][2]Dust can cause immediate corneal damage; requires sealed eye protection.
STOT - Single Exposure H335May cause respiratory irritation.[1][2]Inhalation of dust triggers mucosal inflammation; requires HEPA filtration.
Reproductive Toxicity H361*Suspected of damaging fertility/unborn child.[3]Inferred from Sumatriptan class data.[3] Strict exclusion for pregnant personnel recommended.

The PPE Firewall: Selection & Specifications

Standard nitrile gloves are often insufficient for nitro-aromatics in solution. The following matrix defines the required barriers based on the state of matter.

PPE Specification Table
Body ZoneDry Solid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Rationale & Causality
Respiratory P100 / N95 Respirator (Fit-tested)Half-mask w/ Organic Vapor (OV) Cartridge P100 stops fine particulates. OV cartridges are required once dissolved in solvents (MeOH/DCM) as vapors carry the solute.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) or High-Grade Neoprene Nitro-compounds can permeate thin nitrile in <15 mins. Laminate offers >4hr breakthrough time against organic solvents.
Eye/Face Chemical Goggles (Indirect Vent)Face Shield + GogglesDust can bypass safety glasses. Face shields prevent splash absorption through the neck/chin area.
Body Tyvek Lab Coat (Disposable) + Sleeve CoversChemical Resistant Apron (over Tyvek)Cotton lab coats absorb nitro-aromatics, creating a long-term exposure source. Use disposables.

Operational Workflow: The Closed-Loop Protocol

To maintain scientific integrity and safety, follow this "Closed-Loop" handling process. This minimizes the "Open-Face" time where the chemical is exposed to the lab environment.

Phase A: Weighing & Transfer (Critical Control Point)
  • Static Elimination: Nitro-acetamides are often fine, static-prone powders. Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

  • The "Coffin" Technique: Never transport the open vial. Place the vial inside a secondary container (ziplock or Tupperware) before removing it from the fume hood.

  • Gravimetric Dilution: If possible, dissolve the solid directly in the weighing vessel to avoid transferring dry powder multiple times.

Phase B: Reaction Setup
  • Solvent Choice: Avoid using DMSO or DMF if possible, as these solvents aggressively carry dissolved nitro-compounds through nitrile gloves and skin.

  • Glassware: Use standard taper joints with Teflon sleeves or grease to prevent seizing and aerosol leakage during heating.

Visualizing the Workflow

The following diagram illustrates the decision logic for PPE and the safe handling path.

SafetyWorkflow Start Start: Handling N-[5-(methylamino)-2-nitrophenyl]acetamide StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Organic Solvent) StateCheck->Liquid Engineering Engineering Control: Fume Hood or Powder Containment Hood Solid->Engineering PPE_Solid PPE: Double Nitrile + P100 Mask + Tyvek Sleeves Engineering->PPE_Solid Static Action: Neutralize Static Charge PPE_Solid->Static Process Execute Experiment (Closed Vessel) Static->Process SolventRisk Solvent: DMSO/DMF/DCM? Liquid->SolventRisk PPE_Liquid PPE: Laminate Gloves (Silver Shield) + Face Shield + OV Respirator SolventRisk->PPE_Liquid PPE_Liquid->Process Waste Disposal: Segregated Hazardous Waste Process->Waste

Figure 1: Decision Logic for PPE selection based on physical state and solvent carrier risks.[1]

Emergency Response & Decontamination

Trust is built on preparedness. In the event of exposure, immediate action mitigates long-term toxicity.

Scenario A: Skin Contact (Solid or Liquid)
  • Mechanism: Nitro-compounds bind to hemoglobin.

  • Action:

    • Doffing: Immediately remove contaminated gloves/clothing. Do not pull contaminated shirts over the head; cut them off if necessary.

    • Wash: Flush with tepid water and soap for 15 minutes . Avoid hot water (opens pores) or scrubbing (abrades skin), which accelerates absorption.

    • Observation: Seek medical attention. Monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia.

Scenario B: Spills
  • Dry Spill: DO NOT dry sweep. This generates dust.[2] Cover with a damp paper towel (soaked in water or ethanol) to wet the powder, then scoop into a waste container.

  • Wet Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust) as nitro compounds can be oxidizing.

Disposal & Waste Management

Improper disposal puts downstream workers at risk.

  • Segregation: Do not mix with general organic waste if the stream contains oxidizers.

  • Labeling: Clearly tag waste containers with "TOXIC: Nitro-aniline Derivative" and "Suspected Mutagen."

  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5353974 (Sumatriptan Intermediates). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1000. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.